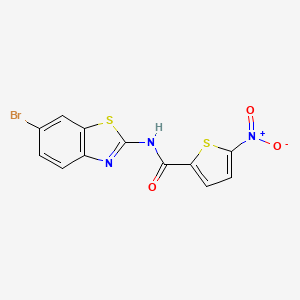

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFBNTLOHDRJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 384.22 g/mol. Its structure features a benzothiazole moiety fused with a nitro-substituted thiophene ring and a carboxamide functional group . The presence of bromine and nitro groups enhances its electronic properties, potentially influencing its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria by disrupting cellular processes such as DNA replication and inhibiting essential enzymes like DNA gyrase .

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for various bacterial strains tested against this compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Listeria monocytogenes | 2 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. It is believed to induce apoptosis in cancer cells by interfering with the ubiquitin-proteasome system , which plays a crucial role in regulating protein degradation and cell cycle progression.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings indicated that treatment with this compound resulted in:

- Inhibition of cell proliferation by up to 70% at concentrations above 10 µM.

- Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3 and PARP.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding modulates enzyme activity and triggers various biochemical pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to potential targets. These studies suggest that modifications to the compound's structure can enhance its binding properties, leading to improved biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can be contextualized against analogous derivatives. Key comparisons include substituent effects on the benzothiazole ring, nitrothiophene modifications, and biological activity.

Structural and Functional Comparison

Below is a comparative analysis of structurally related compounds:

Key Research Findings

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., bromo, nitro) on the benzothiazole ring enhance stability and target binding. The 6-bromo substituent in the target compound may improve lipophilicity, aiding membrane penetration .

- In triazole-benzothiazole hybrids, 6-fluoro and 6-methyl substituents demonstrated potent activity against Gram-positive bacteria, while 6-nitro showed antitubercular effects . This suggests that the 6-bromo group in the target compound could offer a unique activity profile.

Synthetic Challenges :

- Purity variations (e.g., 42% vs. 99.05% in ) highlight the impact of substituents on reaction efficiency. Bulky groups like trifluoromethyl may hinder purification .

The target compound’s bromo group may confer selectivity against resistant strains . Analogs like CBK277772 and CBK277775 () were designed for ubiquitin-proteasome inhibition, indicating versatility in applications beyond antibacterial use.

Structural Insights :

- The nitro group on thiophene enhances electrophilicity, facilitating interactions with bacterial enzymes or DNA gyrase .

Q & A

Basic Research Question

- 1H/13C NMR : In DMSO-d6, characteristic signals include a singlet for the benzothiazole NH (~δ 13.7 ppm) and aromatic protons in the nitrothiophene (δ 7.4–8.7 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 388.92 (calculated for C₁₂H₇BrN₃O₃S₂) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonded dimers (e.g., N–H···N interactions) .

How can researchers evaluate the biological activity of this compound, such as cytotoxicity or enzyme inhibition?

Advanced Research Question

- Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Compare IC₅₀ values with positive controls like doxorubicin .

- Enzyme Inhibition : Test against target enzymes (e.g., proteasome or PFOR) using fluorogenic substrates. For PFOR inhibition, monitor NADH oxidation spectrophotometrically at 340 nm .

What crystallographic techniques are used to analyze intermolecular interactions in the compound’s crystal structure?

Advanced Research Question

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K. Process with SHELX for structure solution and refinement .

- Hydrogen Bond Analysis : Identify classical (N–H···N) and non-classical (C–H···O/F) interactions. For example, C4–H4···O3 interactions stabilize the crystal lattice .

- Packing Diagrams : Generate using Mercury software to visualize π-π stacking between benzothiazole and nitrothiophene rings .

How should discrepancies in spectroscopic data or biological activity between batches be resolved?

Advanced Research Question

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities. LC-MS can identify byproducts like unreacted amine or hydrolyzed intermediates .

- Solvent Effects : Ensure consistent deuterated solvents for NMR; DMSO-d6 may shift NH proton signals compared to CDCl₃ .

- Biological Replicates : Repeat assays with freshly prepared stock solutions to rule out degradation .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Research Question

- Substitution Patterns : Modify the bromo (C6) or nitro (C5) groups. For example, replace Br with Cl or CF₃ to assess electronic effects .

- Bioisosteres : Replace the benzothiazole with benzoxazole or indole to study ring flexibility .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like the proteasome .

What strategies are effective for identifying and characterizing synthetic byproducts?

Basic Research Question

- TLC Monitoring : Use silica plates with UV detection to track reaction progress. A 1:1 ethyl acetate/hexane system resolves starting materials (Rf ~0.3) and product (Rf ~0.5) .

- LC-MS : Detect common byproducts like unreacted 5-nitrothiophene-2-carboxylic acid ([M+H]+ at m/z 188.01) or dimerized species .

- Recrystallization : Isolate pure product by slow evaporation from methanol, which excludes polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.